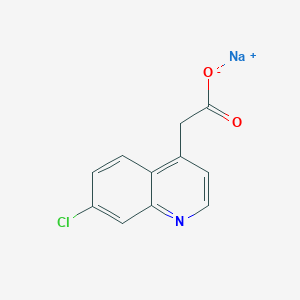

Sodium 2-(7-chloroquinolin-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(7-chloroquinolin-4-yl)acetate can be achieved through various methods. One common approach involves the amination of 4,7-dichloroquinoline with o-phenylenediamine, followed by treatment with different carbonyl compounds . Another method utilizes ultrasound irradiation to facilitate the click synthesis of new 7-chloroquinoline derivatives .

Industrial Production Methods

the compound is typically produced in research laboratories using the synthetic routes mentioned above .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(7-chloroquinolin-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substituting agents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce 7-chloroquinoline .

Scientific Research Applications

Sodium 2-(7-chloroquinolin-4-yl)acetate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a quorum sensing inhibitor in bacterial communication.

Medicine: Explored for its antimalarial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of sodium 2-(7-chloroquinolin-4-yl)acetate involves its interaction with molecular targets and pathways. For instance, it may inhibit quorum sensing in bacteria by interfering with the Pseudomonas quinolone signal (PQS)-dependent system . In antimalarial applications, it may disrupt the heme detoxification process in Plasmodium parasites .

Comparison with Similar Compounds

Similar Compounds

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Mefloquine: Another antimalarial compound with a quinoline scaffold.

Quinoline N-oxide: A derivative of quinoline with oxidizing properties.

Uniqueness

Sodium 2-(7-chloroquinolin-4-yl)acetate is unique due to its specific substitution pattern and sodium salt form, which may confer distinct chemical and biological properties compared to other quinoline derivatives .

Biological Activity

Sodium 2-(7-chloroquinolin-4-yl)acetate is a compound derived from the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimalarial , antitumor , and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is characterized by the presence of a chloroquinoline moiety, which is known for its pharmacological properties. The synthesis of this compound typically involves reactions that modify the quinoline nucleus, enhancing its biological efficacy. Recent studies have utilized click chemistry and ultrasound irradiation to synthesize derivatives that exhibit improved activity against various biological targets .

Antimalarial Activity

This compound has shown promising antimalarial activity. Various studies have reported its effectiveness against Plasmodium falciparum, the causative agent of malaria. The compound's antimalarial efficacy is often measured using the IC50 value, which indicates the concentration required to inhibit 50% of parasite growth.

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | < 50 | Antimalarial |

| Compound 9 (derivative) | 11.92 | Antimalarial |

| Chloroquine (control) | 1.50 | Antimalarial |

Studies indicate that this compound exhibits moderate to high antimalarial activity, with IC50 values ranging from 11.92 μM to over 100 μM depending on the specific derivative and testing conditions . The mechanism of action is believed to involve inhibition of hemozoin formation and direct interference with parasite metabolism.

Antitumor Activity

In addition to its antimalarial properties, this compound has been evaluated for its potential anticancer effects. Research has demonstrated that certain derivatives can selectively inhibit cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 14.68 |

| HCT-116 (colon cancer) | 14.53 |

| HeLa (cervical cancer) | 7.54 |

The compound exhibits significant selectivity towards MCF-7 cells, suggesting a potential role in breast cancer treatment . The underlying mechanism may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate these pathways fully.

Antimicrobial Activity

This compound also displays antimicrobial properties against various bacterial strains. The inhibition zones measured in susceptibility tests indicate moderate to good activity against both gram-positive and gram-negative bacteria, making it a candidate for further investigation as an antibacterial agent .

Case Studies and Research Findings

- Antimalarial Efficacy : In a study comparing various quinoline derivatives, this compound was found to be effective against chloroquine-resistant strains of P. falciparum, which is critical given the rising resistance to traditional treatments .

- Cytotoxicity Assessment : A cytotoxicity study indicated that while some derivatives showed promising anticancer activity, they did not exhibit significant toxicity towards normal human cells, suggesting a favorable therapeutic index .

- In Vivo Studies : Preliminary in vivo studies demonstrated that certain derivatives could prolong survival in infected mice models, indicating potential for development into therapeutic agents for malaria .

Properties

Molecular Formula |

C11H7ClNNaO2 |

|---|---|

Molecular Weight |

243.62 g/mol |

IUPAC Name |

sodium;2-(7-chloroquinolin-4-yl)acetate |

InChI |

InChI=1S/C11H8ClNO2.Na/c12-8-1-2-9-7(5-11(14)15)3-4-13-10(9)6-8;/h1-4,6H,5H2,(H,14,15);/q;+1/p-1 |

InChI Key |

UETQTRCCOKXEQB-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.